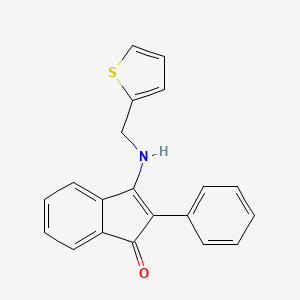

2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one

Description

2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is a substituted indenone derivative featuring a phenyl group at the C2 position and a 2-thienylmethylamino substituent at C2. The indenone core (a fused bicyclic system with a ketone at C1) provides a planar, conjugated framework that facilitates electronic interactions.

Properties

IUPAC Name |

2-phenyl-3-(thiophen-2-ylmethylamino)inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS/c22-20-17-11-5-4-10-16(17)19(21-13-15-9-6-12-23-15)18(20)14-7-2-1-3-8-14/h1-12,21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSNDQNTIBMABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindene-1,3-dione with 2-thienylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl or thienyl rings, introducing various functional groups depending on the reagents used

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced derivatives (e.g., alcohols)

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, it has been evaluated for its effectiveness against various human tumor cell lines. The National Cancer Institute's Developmental Therapeutics Program reported that compounds similar to 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one exhibited substantial cell growth inhibition rates, suggesting a potential role in cancer treatment .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways that promote tumor growth. Further research is needed to elucidate these mechanisms fully.

Case Study: In Vitro Evaluation

In a controlled study, 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one was tested against a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate of 12.53%, demonstrating its potential as a lead compound for further development in anticancer therapies .

Organic Electronics

Nonlinear Optical Properties

The compound exhibits promising nonlinear optical (NLO) properties, making it suitable for applications in optoelectronics. Nonlinear optical materials are critical for developing devices such as lasers, optical switches, and sensors. The incorporation of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one into organic frameworks has shown to enhance the efficiency of light manipulation in these devices .

Research Findings

Studies have indicated that modifications to the molecular structure can significantly impact the NLO response. For example, variations in substituents on the phenyl and thienyl groups have been shown to optimize the optical performance of the compound .

Material Science

Synthesis of Advanced Materials

The versatility of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one allows it to be used as a building block for synthesizing advanced materials. Its unique structural features enable the formation of polymers with enhanced mechanical and thermal properties.

Applications in Coatings and Composites

Due to its chemical stability and functional properties, this compound can be integrated into coatings and composites used in various industries, including automotive and aerospace. Research has demonstrated that incorporating such compounds can improve the durability and performance of materials under stress conditions .

Mechanism of Action

The mechanism of action of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Features

Electronic and Steric Effects

- Thienylmethylamino vs. Anilino/Chloro Groups: The 2-thienylmethylamino group (electron-rich sulfur, NH donor) contrasts with chloro-substituted anilino groups (electron-withdrawing Cl) in . The thiophene moiety enhances lipophilicity and may improve membrane permeability in bioactive contexts .

- Furan vs. Thiophene : The furan derivative () replaces sulfur with oxygen, reducing polarizability and altering π-π stacking interactions. Thiophene’s larger atomic radius and lower electronegativity may favor stronger van der Waals interactions .

- Dihydro vs. Aromatic Core: Saturation at C2-C3 (e.g., 2,3-dihydro structures in and ) disrupts conjugation, reducing UV absorption and reactivity compared to fully aromatic indenones .

Biological Activity

2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Synthesis

The compound features an indene backbone with a phenyl group and a thienylmethyl amino substituent. Its synthesis typically involves the condensation of 2-phenylindene-1,3-dione with 2-thienylmethylamine, often using p-toluenesulfonic acid as a catalyst in solvents like ethanol or toluene.

Antimicrobial Properties

Research indicates that 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 10 | Comparable to ceftriaxone |

| Escherichia coli | 20 | Higher than ampicillin |

| Pseudomonas aeruginosa | 25 | Similar to gentamicin |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated cytotoxic effects that were dose-dependent. Notably, it was effective against colon carcinoma cells (HCT-116), with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HCT-116 (Colon Carcinoma) | 15 | Vinblastine (IC50 = 12 µM) |

| MCF-7 (Breast Carcinoma) | 20 | Doxorubicin (IC50 = 10 µM) |

The mechanism by which 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one exerts its biological effects is believed to involve the modulation of specific molecular targets within cells. These may include:

- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction: It may bind to receptors involved in cellular signaling pathways, altering their activity and affecting cell survival.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Study : A study published in the Journal of Antibiotics demonstrated that derivatives of this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics .

- Anticancer Research : Research published in Cancer Letters indicated that treatment with 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one led to apoptosis in HCT-116 cells, characterized by increased caspase activity and DNA fragmentation .

- Mechanistic Insights : An electrochemical analysis revealed that the compound could disrupt membrane integrity in bacterial cells, leading to cell lysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.